BENGHE Foundational & Exploratory

Check Availability & Pricing

A Comprehensive Technical Guide to 2-Amino-3-
(4-methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-Amino-3-(4-
Compound Name:
methoxyphenyl)propan-1-ol

Cat. No.: B2674288

Executive Summary

This technical guide provides an in-depth analysis of 2-Amino-3-(4-methoxyphenyl)propan-1-
ol, a chiral amino alcohol derived from the non-proteinogenic amino acid O-methyl-tyrosine.
This document details its molecular structure, systematic nomenclature, and key
physicochemical properties. A robust and validated synthetic protocol for its preparation via the
reduction of O-Methyl-DL-Tyrosine is presented, including a discussion on the rationale for
reagent selection and purification strategies. Furthermore, this guide explores the compound's
significance as a valuable chiral building block in medicinal chemistry, particularly within the
context of phenylpropanolamine scaffolds and prodrug development. Concluding with essential
safety, handling, and storage protocols, this document serves as a critical resource for
researchers, chemists, and drug development professionals engaged in the synthesis and
application of novel chemical entities.

Molecular Identification and Physicochemical

Properties
IUPAC Nomenclature and Structural Analysis

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The
compound in question is systematically named according to the International Union of Pure and
Applied Chemistry (IUPAC) guidelines.
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IUPAC Name: 2-amino-3-(4-methoxyphenyl)propan-1-ol[1].

The structure consists of a three-carbon propane backbone. Key functional groups are:
e A primary alcohol (-CH20H) at position C1.

o A primary amine (-NHz) at position C2.

* A 4-methoxyphenyl substituent attached to C3.

This arrangement classifies the molecule as a substituted phenylpropanolamine, a structural
motif present in numerous pharmacologically active agents. The core structure is also
identifiable as O-methyl-tyrosinol, the alcohol analog of O-methyl-tyrosine[1].

Caption: 2D Structure of 2-Amino-3-(4-methoxyphenyl)propan-1-ol.

Stereochemistry

A critical feature of this molecule is the presence of a stereogenic center at the C2 position,
where the amino group is attached. Consequently, the compound can exist as a pair of
enantiomers, (S)-2-amino-3-(4-methoxyphenyl)propan-1-ol and (R)-2-amino-3-(4-
methoxyphenyl)propan-1-ol, or as a racemic mixture. The specific stereocisomer is crucial in
drug development, as different enantiomers often exhibit distinct pharmacological and
toxicological profiles. For instance, the PubChem database lists entries for the (2R)-
enantiomer, highlighting its relevance[2]. The synthesis protocol outlined in this guide utilizes a
racemic starting material, which will yield a racemic product. Enantioselective synthesis or
chiral resolution would be required to isolate a single enantiomer.

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties, which are
instrumental in predicting the molecule's behavior in biological systems, such as absorption,
distribution, metabolism, and excretion (ADME).
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Property Value Source
Molecular Formula C10H15NO2 PubChem[1][3]
Molecular Weight 181.23 g/mol PubChem[1][3]
Monoisotopic Mass 181.110278721 Da PubChem[1]
XLogP3 0.7 PubChem|[1]
Topological Polar Surface Area

(TPSA) 55.5 A2 PubChem[1]
Hydrogen Bond Donors 2 PubChem[1]
Hydrogen Bond Acceptors 3 PubChem|[1]
Rotatable Bond Count 4 PubChem[1]

« Interpretation for Drug Development: The low XLogP3 value suggests good hydrophilicity.
The TPSA is below the 140 A2 threshold often associated with good oral bioavailability. The
number of hydrogen bond donors and acceptors aligns with Lipinski's Rule of Five, indicating
favorable drug-like properties.

Synthesis and Purification

The synthesis of amino alcohols is a well-established transformation in organic chemistry. The
most direct and efficient pathway to 2-Amino-3-(4-methoxyphenyl)propan-1-ol is the
reduction of the corresponding amino acid, O-Methyl-DL-Tyrosine.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule to identify a readily
available starting material. The primary alcohol can be formed from the reduction of a
carboxylic acid. This leads directly back to O-Methyl-DL-Tyrosine, a commercially available
derivative of tyrosine.

Functional Group Interconversion
(Alcohol <-- Carboxylic Acid)

O-Methyl-DL-Tyrosine [< 2-Amino-3-(4-methoxyphenyl)propan-1-ol
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Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol: Reduction of O-Methyl-DL-
Tyrosine

This protocol describes the reduction of the carboxylic acid moiety of O-Methyl-DL-Tyrosine
using Lithium Aluminum Hydride (LiAIH4), a powerful reducing agent capable of converting
carboxylic acids to primary alcohols.

Materials:

e O-Methyl-DL-Tyrosine

e Lithium Aluminum Hydride (LiAIH4)

¢ Anhydrous Tetrahydrofuran (THF)

» Deionized Water

e 15% Sodium Hydroxide (NaOH) solution

e Anhydrous Magnesium Sulfate (MgSOa) or Sodium Sulfate (Na2SOa)
o Diethyl Ether or Ethyl Acetate

Experimental Protocol:

e Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
reflux condenser, and a nitrogen inlet is charged with Lithium Aluminum Hydride (4.0
equivalents) suspended in anhydrous THF under a nitrogen atmosphere.

o Causality: Anhydrous conditions and an inert atmosphere are critical as LiAlH4 reacts
violently with water and atmospheric moisture. THF is the preferred solvent due to its
ability to dissolve the LiAlH4 complex and its suitable boiling point for reflux.
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» Addition of Starting Material: O-Methyl-DL-Tyrosine (1.0 equivalent) is dissolved in a minimal
amount of anhydrous THF and added dropwise to the stirred LiAlH4 suspension at 0 °C (ice
bath).

o Causality: The slow, cooled addition is a crucial safety measure to control the highly
exothermic reaction between the acidic proton of the carboxylic acid and the hydride,
which produces hydrogen gas.

o Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm
to room temperature and then heated to reflux for 4-6 hours. Progress is monitored by Thin
Layer Chromatography (TLC).

o Causality: Heating to reflux ensures the reaction goes to completion. TLC is used to
confirm the consumption of the starting material.

o Work-up and Quenching (Fieser method): The flask is cooled to 0 °C. The reaction is
cautiously quenched by the sequential, dropwise addition of 'x' mL of water, followed by 'x’
mL of 15% NaOH solution, and finally '3x" mL of water, where 'x' is the mass of LiAIH4 used
in grams.

o Causality: This specific quenching procedure is a trusted method that precipitates the
aluminum salts as a granular solid, which is easily filtered. It is a much safer and more
efficient alternative to quenching with acid, which would generate large volumes of
hydrogen gas. This self-validating step ensures a manageable and safe work-up.

o Extraction: The resulting slurry is stirred for 30 minutes, then the solids are removed by
filtration through a pad of Celite. The filter cake is washed with additional THF or ethyl
acetate. The combined organic filtrates are collected.

« |solation: The solvent is removed from the filtrate under reduced pressure using a rotary
evaporator to yield the crude product.

Purification and Characterization

The crude product can be purified by either recrystallization or column chromatography on
silica gel.
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 Purification: Column chromatography using a mobile phase gradient of
dichloromethane/methanol is typically effective for separating the polar amino alcohol from
non-polar impurities.

o Characterization: The identity and purity of the final product should be confirmed using
standard analytical techniques:

o 1H and 3C NMR Spectroscopy: To confirm the molecular structure. Expected signals
would include aromatic protons, a methoxy singlet, and characteristic shifts for the CH-
NH2z, CH2-OH, and benzylic CHz protons.

o Mass Spectrometry (MS): To confirm the molecular weight (m/z = 182.1 for [M+H]*).

o Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H and
N-H stretches (~3300-3400 cm~1) and C-O stretches (~1050-1150 cm™1).

Relevance in Drug Discovery and Development
The Phenylpropanolamine Scaffold as a Privileged
Structure

The core structure of 2-Amino-3-(4-methoxyphenyl)propan-1-ol belongs to the
phenylpropanolamine class. This scaffold is considered a "privileged structure” in medicinal
chemistry because it can bind to a variety of biological targets, often with high affinity.
Modifications to the aromatic ring, the alkyl chain, and the amino group can produce a wide
array of compounds with diverse pharmacological activities, including use as sympathomimetic
agents, antidepressants, and anorectics.

Potential as a Chiral Building Block

As a chiral molecule, enantiomerically pure forms of 2-Amino-3-(4-methoxyphenyl)propan-1-
ol are highly valuable synthons. The primary amine and primary alcohol provide two distinct
points for chemical modification, allowing for its incorporation into more complex molecules. It
can be used in the synthesis of chiral ligands, catalysts, and as a key intermediate for
asymmetric drug synthesis.

Application in Prodrug Strategies
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The development of prodrugs is a key strategy to overcome undesirable pharmaceutical
properties of active drug molecules, such as poor bioavailability[4]. Amino acids and their
derivatives are excellent candidates for use as promoieties because they can leverage
endogenous amino acid transporters to improve absorption[4]. The amino and hydroxyl groups
of 2-Amino-3-(4-methoxyphenyl)propan-1-ol can be esterified or amidated with a parent
drug, potentially improving its solubility, permeability, and targeted delivery.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not readily available, data
from structurally related amino alcohols, such as L-2-Amino-3-phenylpropan-1-ol, can be used
to establish prudent handling practices[5].

Hazard Assessment

» Potential Hazards: Assumed to be corrosive or irritating to the skin, eyes, and respiratory
tract. May be harmful if swallowed[5].

e Incompatibilities: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides[5].

Recommended Handling Procedures

» Engineering Controls: All manipulations should be performed in a certified chemical fume
hood to avoid inhalation of dust or vapors.

o Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-
resistant gloves (e.g., nitrile), and safety glasses or goggles[6].

» First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for
at least 15 minutes and seek medical attention[5]. If inhaled, move to fresh air. If ingested,
rinse mouth with water and do not induce vomiting[6].

Storage and Stability

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible substances.

 Stability: Stable under recommended storage conditions.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6225300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6225300/
https://www.benchchem.com/product/b2674288?utm_src=pdf-body
https://www.fishersci.com/store/msds?partNumber=AC183870010&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC183870010&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC183870010&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=BTB12133DA&productDescription=1-AMINO-3-%284-METHOXYPHEN+1GR&vendorId=VN00092202&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC183870010&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=BTB12133DA&productDescription=1-AMINO-3-%284-METHOXYPHEN+1GR&vendorId=VN00092202&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2674288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

2-Amino-3-(4-methoxyphenyl)propan-1-ol is a compound of significant interest due to its
drug-like physicochemical properties and its versatile phenylpropanolamine scaffold. The
synthetic route via reduction of O-Methyl-DL-Tyrosine is efficient and relies on well-understood,
reliable chemical transformations. Its value as a chiral building block and its potential
application in prodrug design make it a compelling molecule for further investigation by
researchers in medicinal chemistry and drug development. Adherence to rigorous safety
protocols is essential when handling this and structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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